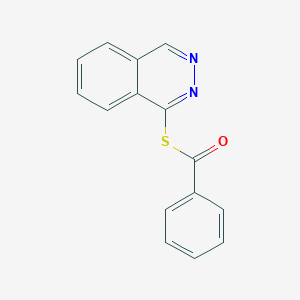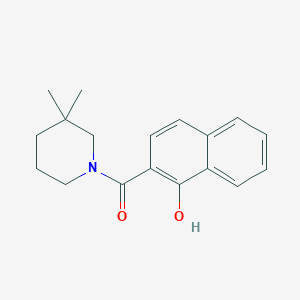
S-phthalazin-1-yl benzenecarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-phthalazin-1-yl benzenecarbothioate, also known as PBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBTA is a thioester derivative of phthalazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. PBTA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of S-phthalazin-1-yl benzenecarbothioate is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects:
S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been shown to exhibit antibacterial and antifungal activity, and its derivatives have been studied as potential antimicrobial agents. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
S-phthalazin-1-yl benzenecarbothioate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, S-phthalazin-1-yl benzenecarbothioate also has several limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for research on S-phthalazin-1-yl benzenecarbothioate, including the synthesis of new derivatives with improved solubility and bioactivity, the study of S-phthalazin-1-yl benzenecarbothioate as a potential anti-cancer agent, and the study of S-phthalazin-1-yl benzenecarbothioate as a potential ligand in metal complexes for catalysis and materials science. Additionally, the potential applications of S-phthalazin-1-yl benzenecarbothioate in other fields of scientific research, such as agriculture and environmental science, should be explored.
Méthodes De Synthèse
S-phthalazin-1-yl benzenecarbothioate can be synthesized using various methods, including the reaction of phthalazine with thionyl chloride and sodium sulfide or the reaction of phthalazine with carbon disulfide and sodium hydroxide. The synthesis of S-phthalazin-1-yl benzenecarbothioate has also been achieved using the reaction of phthalazine with carbon disulfide and potassium hydroxide in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
S-phthalazin-1-yl benzenecarbothioate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been used as a ligand in metal complexes, which have been studied for their potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
S-phthalazin-1-yl benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c18-15(11-6-2-1-3-7-11)19-14-13-9-5-4-8-12(13)10-16-17-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXYGURDNECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-phthalazin-1-yl benzenecarbothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)